molecular formula C26H20N4O4 B14093249 5-(2-hydroxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide

5-(2-hydroxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide

Cat. No.: B14093249
M. Wt: 452.5 g/mol
InChI Key: COZAYRMJDURYAO-UHFFFAOYSA-N
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Description

5-(2-hydroxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring with a benzofuran moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

The synthesis of 5-(2-hydroxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzofuran ring followed by the introduction of the pyrazole moiety. The reaction conditions often require the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-hydroxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and pyrazole moieties may contribute to its binding affinity and specificity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other benzofuran and pyrazole derivatives. Compared to these, 5-(2-hydroxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H20N4O4

Molecular Weight

452.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H20N4O4/c1-15-10-12-16(13-11-15)27-26(33)24-23(18-7-3-5-9-22(18)34-24)28-25(32)20-14-19(29-30-20)17-6-2-4-8-21(17)31/h2-14,31H,1H3,(H,27,33)(H,28,32)(H,29,30)

InChI Key

COZAYRMJDURYAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=NN4)C5=CC=CC=C5O

Origin of Product

United States

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